
Mgat2-IN-1
Vue d'ensemble
Description
MGAT2-IN-1 (CAS: 1800025-30-2) is a potent, orally active inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme critical in lipid metabolism that catalyzes the synthesis of diacylglycerol (DAG) from monoacylglycerol (MAG) and fatty acyl-CoA. This compound demonstrates high inhibitory activity, with IC50 values of 7.8 nM for human MGAT2 and 2.4 nM for murine MGAT2, indicating species-specific potency .
Méthodes De Préparation
Chemical Characterization and Structural Insights
MGAT2-IN-1 belongs to the class of small-molecule MGAT2 inhibitors designed to modulate intestinal lipid metabolism. Although its exact molecular structure remains proprietary, key properties and analogs provide clues to its preparation:
Key Properties
Property | Value | Source |
---|---|---|
CAS No. | 1800025-30-2 | GlpBio |
IC50 (Human MGAT2) | 7.8 nM | GlpBio |
IC50 (Mouse MGAT2) | 2.4 nM | GlpBio |
Solubility (Sample) | 25 µL at 10 mM in DMSO | GlpBio |
Structural analogs, such as dihydropyridinone-based MGAT2 inhibitors described in patent US9701672B2 , suggest that this compound may feature a heterocyclic core with substituted aromatic or aliphatic side chains to enhance binding affinity and metabolic stability. The patent emphasizes the importance of fluorinated groups (e.g., trifluoromethyl) and sulfonamide motifs in improving pharmacokinetics .
Pharmacological Preparation and Formulation
This compound is formulated for oral administration in preclinical studies. The protocol involves:
Vehicle Preparation
-
Compound Suspension : this compound is suspended in the base solution via sonication (30 min) and vortexing (5 min) to ensure homogeneity .
Dosing Regimen in Mice
This formulation ensures optimal bioavailability, as evidenced by dose-dependent suppression of plasma triglycerides (TG) and chylomicron-TG AUC in murine models .
Inferred Synthetic Strategies from Related MGAT2 Inhibitors
While this compound’s exact synthesis is undisclosed, parallels to patented MGAT2 inhibitors suggest a multi-step process:
Core Heterocycle Construction
Dihydropyridinone or pyrazole scaffolds are common in MGAT2 inhibitors . A hypothetical route involves:
-
Cyclocondensation : Reaction of β-ketoesters with urea or thiourea derivatives under acidic conditions to form the heterocyclic core .
-
Substitution : Introduction of fluorinated aryl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Side-Chain Functionalization
-
Sulfonamide Linkage : Coupling of sulfonyl chlorides with amine intermediates to enhance metabolic stability .
-
Carbamate Formation : Protection of hydroxyl groups using chloromethyl chloroformate .
Purification and Characterization
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity >95% .
-
Mass Spectrometry : High-resolution LC/MS (e.g., Q-TOF) to confirm molecular weight and isotopic pattern .
Analytical and Bioassay Validation
This compound’s efficacy is validated using:
Cell-Based MGAT2 Assays
-
STC-1/Human MGAT2 Cells : Recombinant cells expressing human MGAT2 are treated with D31-palmitate to trace diacylglycerol (DAG) synthesis via LC/MS .
-
Inhibition Profiling : IC50 values are calculated using nonlinear regression of DAG formation rates .
Intestinal Microsome Assays
Analyse Des Réactions Chimiques
Types de réactions
TP-020 subit plusieurs types de réactions chimiques, notamment :
Oxydation : TP-020 peut être oxydé pour former divers dérivés oxydés.
Réduction : Le composé peut être réduit sous des conditions spécifiques pour produire des formes réduites.
Substitution : TP-020 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont employés dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire différentes formes réduites de TP-020 .
Applications de la recherche scientifique
TP-020 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier le rôle de MGAT2 dans le métabolisme des lipides.
Biologie : Aide à comprendre les voies biologiques impliquées dans l'absorption et l'utilisation des graisses.
Médecine : Investigated pour ses effets thérapeutiques potentiels dans le traitement des troubles métaboliques tels que l'hyperlipidémie, l'obésité et le diabète.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies métaboliques.
Mécanisme d'action
TP-020 exerce ses effets en inhibant l'activité de la monoacylglycérol acyltransférase 2 (MGAT2). Cette enzyme est responsable de la réestérification du monoacylglycérol en diacylglycérol, une étape clé dans la synthèse des triglycérides. En inhibant MGAT2, TP-020 réduit la synthèse des triglycérides, ce qui conduit à une diminution de l'absorption des graisses et à l'amélioration des profils lipidiques. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la resynthèse des triglycérides et des diacylglycérides dépendante de MGAT2 .
Applications De Recherche Scientifique
TP-020 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MGAT2 in lipid metabolism.
Biology: Helps in understanding the biological pathways involved in fat absorption and utilization.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as hyperlipidemia, obesity, and diabetes.
Industry: Used in the development of new drugs targeting metabolic pathways.
Mécanisme D'action
TP-020 exerts its effects by inhibiting the activity of monoacylglycerol acyltransferase 2 (MGAT2). This enzyme is responsible for the re-esterification of monoacylglycerol to diacylglycerol, a key step in the synthesis of triglycerides. By inhibiting MGAT2, TP-020 reduces the synthesis of triglycerides, leading to decreased fat absorption and improved lipid profiles. The molecular targets and pathways involved include the inhibition of MGAT2-dependent triglyceride and diacylglycerol resynthesis .
Comparaison Avec Des Composés Similaires
Key Properties :
- Molecular Formula : C27H21ClF5N7O3S
- Molecular Weight : 654.01 g/mol
- Purity : 98.63% (HPLC)
- Storage : Stable at -20°C for up to 2 years; solutions in solvents (e.g., DMSO) should be used within one month .
Its high selectivity for MGAT2 makes it a valuable tool for studying lipid metabolism disorders, obesity, and diabetes in preclinical models .
MGAT2-IN-1 belongs to a broader class of lipid metabolism inhibitors. Below, we compare it with functionally and structurally related compounds, emphasizing enzymatic targets, potency, and applications.
Functional Comparisons: MGAT2 vs. DGAT1/ACAT2 Inhibitors
GSK2973980A (DGAT1 Inhibitor)
- Target : Diacylglycerol acyltransferase 1 (DGAT1), which catalyzes the final step of triglyceride synthesis.
- Potency : IC50 = 3 nM for DGAT1 .
- Selectivity: No cross-reactivity with MGAT2 reported.
- Applications : Investigated for metabolic diseases but discontinued in clinical trials due to adverse gastrointestinal effects.
- Status : Research-only, similar to this compound .
Avasimibe (ACAT2/SOAT2 Inhibitor)
- Target : Acyl-CoA cholesterol acyltransferase 2 (ACAT2), involved in cholesterol esterification.
- Applications : Studied for atherosclerosis and dyslipidemia; some clinical trials terminated due to lack of efficacy .
Pradigastat (DGAT1 Inhibitor)
- Target : DGAT1.
- Potency : IC50 = 7 nM.
- Clinical Status : Advanced to Phase III trials for familial chylomicronemia syndrome but discontinued due to safety concerns .
Structural and Pharmacokinetic Comparisons
In contrast, DGAT1 inhibitors like GSK2973980A and Pradigastat often feature smaller, more lipophilic structures to penetrate cellular membranes effectively .
Table 1: Comparative Overview of this compound and Similar Compounds
Compound | Target Enzyme | IC50 (Human) | Selectivity | Clinical Status | Oral Availability | Key Applications |
---|---|---|---|---|---|---|
This compound | MGAT2 | 7.8 nM | High for MGAT2 | Preclinical research | Yes | Obesity, diabetes research |
GSK2973980A | DGAT1 | 3 nM | DGAT1-specific | Research-only | Yes | Metabolic disorders |
Avasimibe | ACAT2 | ~1–10 µM | Broad ACAT family | Discontinued trials | Yes | Atherosclerosis |
Pradigastat | DGAT1 | 7 nM | DGAT1-specific | Phase III discontinued | Yes | Chylomicronemia syndrome |
Research Implications and Limitations
- This compound Advantages :
- Limitations: No clinical data available; safety and efficacy in humans remain unproven. Limited public data on off-target effects or long-term stability in biological matrices.
- ACAT2 inhibitors like Avasimibe lack this compound’s nanomolar potency, reducing their utility in precise mechanistic studies .
Activité Biologique
Mgat2-IN-1 is a selective inhibitor of the enzyme monoacylglycerol acyltransferase 2 (MGAT2), which plays a crucial role in lipid metabolism, particularly in the synthesis and secretion of triglycerides (TG) in the liver. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on metabolic pathways, and potential therapeutic applications.
Overview of MGAT2 Function
MGAT2 is an enzyme primarily expressed in the small intestine and liver, responsible for converting monoacylglycerols into diacylglycerols (DG) and subsequently into TG. This process is vital for lipid absorption and metabolism. Research indicates that MGAT2's activity significantly influences hepatic lipid metabolism, with inhibition leading to reduced TG synthesis and secretion .
This compound selectively inhibits MGAT2, thereby disrupting the conversion of monoacylglycerols to diacylglycerols. This inhibition has been shown to decrease both DG and TG synthesis in vitro. For example, studies demonstrated that the inhibition of MGAT2 resulted in a marked reduction of TG secretion by approximately 67% in HepG2 cells, indicating its prominent role in re-esterification processes necessary for very low-density lipoprotein (VLDL) assembly and secretion .
Lipid Metabolism Studies
A study investigating the effects of MGAT2 inhibition on lipid metabolism revealed that this compound treatment led to a significant upregulation of genes associated with fatty acid oxidation in Mgat2-deficient mice. This suggests that inhibiting MGAT2 may enhance metabolic rates by promoting fatty acid oxidation rather than storage .
Table 1: Effects of this compound on Gene Expression Related to Lipid Metabolism
Gene | Expression Change | Function |
---|---|---|
Cpt-1a | Upregulated | Fatty acid transport |
Acox1 | Upregulated | Peroxisomal fatty acid oxidation |
Hmgcs2 | Upregulated | Ketogenesis |
Acot1 | Upregulated | Fatty acid hydrolysis |
Acot2 | Upregulated | Fatty acid hydrolysis |
Mcad | Upregulated | Medium-chain fatty acid oxidation |
Lcad | Upregulated | Long-chain fatty acid oxidation |
Spermatogenesis Impact
Another significant study focused on the role of MGAT2 in spermatogenesis. Conditional deletion of Mgat2 in spermatogonia resulted in a block in spermatogenesis, highlighting its essential function beyond lipid metabolism. The loss of MGAT2 led to altered signaling pathways (ERK and AKT), which are critical for sperm formation .
Table 2: Key Findings from Spermatogenesis Study
Parameter | Observation |
---|---|
Spermatogenesis Blocked | Yes |
Downregulated Genes | Involved in ciliary/flagellar motility |
Altered Signaling Pathways | Increased ERK and AKT signaling |
Therapeutic Implications
Given its role in lipid metabolism and potential effects on obesity-related conditions, this compound presents a promising therapeutic strategy for managing metabolic disorders. Studies suggest that inhibiting MGAT2 may ameliorate high-fat diet-induced obesity by enhancing energy expenditure through increased fatty acid oxidation .
Q & A
Basic Research Questions
Q. What is the biochemical mechanism of Mgat2-IN-1, and how does it inhibit MGAT2 activity?
this compound is a small-molecule inhibitor targeting MGAT2 (mannosyl-α-1,6-glycoprotein β-1,2-N-acetylglucosaminyltransferase), an enzyme critical in N-glycan biosynthesis. Its mechanism involves competitive binding to the enzyme’s active site, disrupting oligosaccharide transferase activity. To validate this, researchers typically use in vitro enzymatic assays with purified MGAT2 and synthetic substrates (e.g., UDP-GlcNAc). Kinetic parameters (e.g., IC₅₀, Ki) are quantified via fluorescence-based or radioactive labeling methods . Structural validation via X-ray crystallography or molecular docking simulations is recommended to confirm binding interactions .
Q. What experimental protocols are recommended for validating this compound’s selectivity against related glycosyltransferases?
Selectivity profiling requires parallel screening against structurally similar enzymes (e.g., MGAT1, MGAT3) using dose-response assays. Cross-reactivity thresholds (e.g., <10% inhibition at 10 μM) should be established. To enhance rigor, include positive controls (e.g., known inhibitors) and negative controls (e.g., solvent-only treatments). Data should be normalized to baseline activity and analyzed using nonlinear regression models (e.g., GraphPad Prism) .
Q. How can researchers ensure reproducibility in this compound’s pharmacological effects across cell-based models?
Reproducibility hinges on standardized cell culture conditions (e.g., passage number, media composition) and validation of MGAT2 expression levels via qPCR or Western blot. Dose-response curves (0.1–100 μM) should be generated in triplicate, with viability assays (e.g., MTT) to exclude cytotoxicity confounders. Report inter-experimental variability using coefficient of variation (CV) metrics .
Advanced Research Questions
Q. What are the key challenges in designing in vivo studies to assess this compound’s efficacy for metabolic disorders?
Key challenges include optimizing pharmacokinetic properties (e.g., bioavailability, half-life) and selecting disease-relevant animal models (e.g., high-fat-diet-induced obese mice). Dose-ranging studies should balance efficacy (e.g., glucose tolerance improvement) with toxicity (e.g., liver enzyme elevation). Use longitudinal sampling to track metabolite changes (e.g., plasma N-glycans via LC-MS) .
Q. How should researchers address contradictions in reported IC₅₀ values for this compound across different assay systems?
Discrepancies often arise from variations in enzyme sources (recombinant vs. native), substrate concentrations, or detection methods. To resolve these, perform cross-validation using a harmonized protocol (e.g., fixed substrate Km) and include internal reference compounds. Statistical meta-analysis of published data can identify systematic biases (e.g., assay temperature effects) .
Q. What methodological strategies improve the structural optimization of this compound derivatives for enhanced potency?
Employ structure-activity relationship (SAR) studies by systematically modifying core scaffolds (e.g., substituent groups on the benzimidazole ring). High-throughput screening (HTS) coupled with computational ADMET predictions (e.g., SwissADME) prioritizes candidates with favorable pharmacodynamic profiles. Validate top candidates using in situ MGAT2 activity assays in primary hepatocytes .
Q. How can researchers integrate multi-omics data to elucidate this compound’s downstream effects on glycosylation pathways?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and glycomics (MALDI-TOF) to map pathway-wide perturbations. Use bioinformatics tools (e.g., STRING, KEGG) to identify enriched pathways (e.g., ER protein processing). Time-course experiments are critical to distinguish primary vs. compensatory effects .
Q. Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-dependent inhibition data in this compound studies?
Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values. For comparative studies, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .
Q. How should researchers present conflicting data on this compound’s off-target effects in publications?
Transparently report all observed off-target activities, even if statistically non-significant. Use supplementary tables to detail assay conditions and raw data. Discuss potential mechanisms (e.g., kinase inhibition) and propose follow-up experiments (e.g., kinome-wide profiling) .
Propriétés
IUPAC Name |
N-(4-chloro-2,6-difluorophenyl)-1-[5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]pyrimidin-2-yl]-7-(2-oxopyrrolidin-1-yl)-2,3-dihydroindole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClF5N7O3S/c1-38-20(11-22(36-38)27(31,32)33)15-12-34-26(35-13-15)40-6-4-14-7-17(10-21(25(14)40)39-5-2-3-23(39)41)44(42,43)37-24-18(29)8-16(28)9-19(24)30/h7-13,37H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZRYLHBOKTNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CN=C(N=C2)N3CCC4=C3C(=CC(=C4)S(=O)(=O)NC5=C(C=C(C=C5F)Cl)F)N6CCCC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClF5N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.